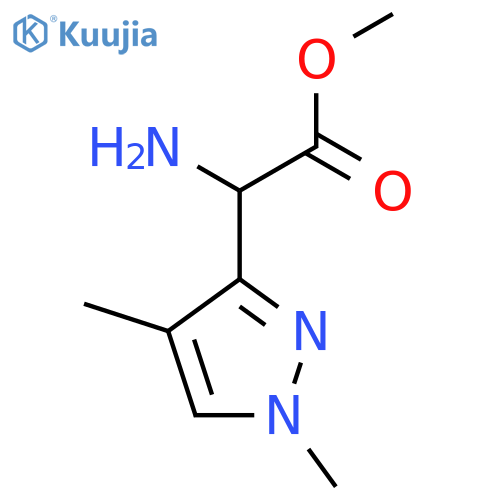

Cas no 2089699-70-5 (methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate)

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 2089699-70-5

- EN300-1727635

- methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate

-

- インチ: 1S/C8H13N3O2/c1-5-4-11(2)10-7(5)6(9)8(12)13-3/h4,6H,9H2,1-3H3

- InChIKey: GPZWCYAIUMXLHZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C1C(C)=CN(C)N=1)N)=O

計算された属性

- せいみつぶんしりょう: 183.100776666g/mol

- どういたいしつりょう: 183.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 70.1Ų

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727635-1.0g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-2.5g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-5.0g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-0.1g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-0.25g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-0.5g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-0.05g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1727635-10.0g |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate |

2089699-70-5 | 10g |

$5283.0 | 2023-06-04 |

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetateに関する追加情報

Methyl 2-Amino-2-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Acetate: A Comprehensive Overview

Methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate (CAS No. 2089699-70-5) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of acetates, specifically featuring a methyl group attached to an amino-substituted acetate moiety. The presence of the 1H-pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, adds unique electronic and structural properties to the molecule. Recent studies have highlighted its potential applications in drug discovery and as a precursor in the synthesis of bioactive compounds.

The chemical structure of methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate is characterized by a central acetate group (CH3COO-) with two substituents on the adjacent carbon atom: an amino group (-NH2) and a substituted pyrazole ring. The pyrazole ring itself is further substituted with two methyl groups at positions 1 and 4, which contributes to its stability and reactivity. This structure makes the compound versatile for various chemical transformations, including nucleophilic substitutions and condensation reactions.

Recent advancements in synthetic chemistry have enabled efficient methods for the preparation of this compound. One notable approach involves the reaction of glycine derivatives with appropriately substituted pyrazole aldehydes under mild conditions. This method not only enhances the yield but also ensures high purity, making it suitable for large-scale production. The use of catalysts such as palladium complexes has further improved the reaction efficiency, aligning with green chemistry principles.

In terms of applications, methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate has shown promise in medicinal chemistry. Its ability to act as a bioisostere for other functional groups makes it valuable in designing drugs targeting various therapeutic areas. For instance, researchers have explored its potential as an antidepressant, leveraging its ability to modulate serotonin reuptake. Additionally, studies have demonstrated its activity as an anti-inflammatory agent, suggesting its role in developing treatments for chronic inflammatory diseases.

The compound's pharmacokinetic properties have also been extensively studied. Its lipophilicity and solubility profiles indicate favorable absorption and distribution characteristics, which are critical for drug efficacy. Furthermore, recent investigations into its metabolic pathways have provided insights into its stability in biological systems, highlighting its potential for long-term therapeutic use.

From an environmental perspective, the synthesis and handling of methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate adhere to safety guidelines outlined by regulatory bodies such as OSHA and EPA. Its classification under standard chemical safety protocols ensures that its use in research and industrial settings is both safe and compliant with international standards.

In conclusion, methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate (CAS No. 2089699-70-5) stands out as a versatile compound with multifaceted applications in organic synthesis and drug development. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological studies, positions it as a key player in future research endeavors.

2089699-70-5 (methyl 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)acetate) 関連製品

- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

- 1049419-25-1(N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 26286-55-5(2-(2-methyl-1H-imidazol-1-yl)aniline)

- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 2229608-27-7(5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)

- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)

- 1805311-94-7(4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)